molecular formula C13H7F2N3OS B14942320 N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B14942320
M. Wt: 291.28 g/mol
InChI Key: HCPZCQIBAIOADD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of benzothiadiazole derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the condensation reaction of 2,4-difluoroaniline with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique benzothiadiazole core, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H7F2N3OS

Molecular Weight

291.28 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C13H7F2N3OS/c14-8-2-4-10(9(15)6-8)16-13(19)7-1-3-11-12(5-7)18-20-17-11/h1-6H,(H,16,19)

InChI Key

HCPZCQIBAIOADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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